Sabarubicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Cytotoxic Effects

Studies have investigated how sabarubicin disrupts cancer cell growth. Like doxorubicin, it is believed to work through multiple mechanisms, including:

- DNA intercalation: Sabarubicin inserts itself between DNA strands, hindering DNA replication and transcription [].

- Topoisomerase II inhibition: It disrupts enzymes essential for DNA unwinding during cell division, leading to DNA damage [].

- Free radical generation: Sabarubicin can increase the production of reactive oxygen species that can damage cellular components [].

These combined effects can trigger programmed cell death (apoptosis) in cancer cells.

Potential for Anti-Cancer Activity

Research has explored sabarubicin's effectiveness against various cancers, including:

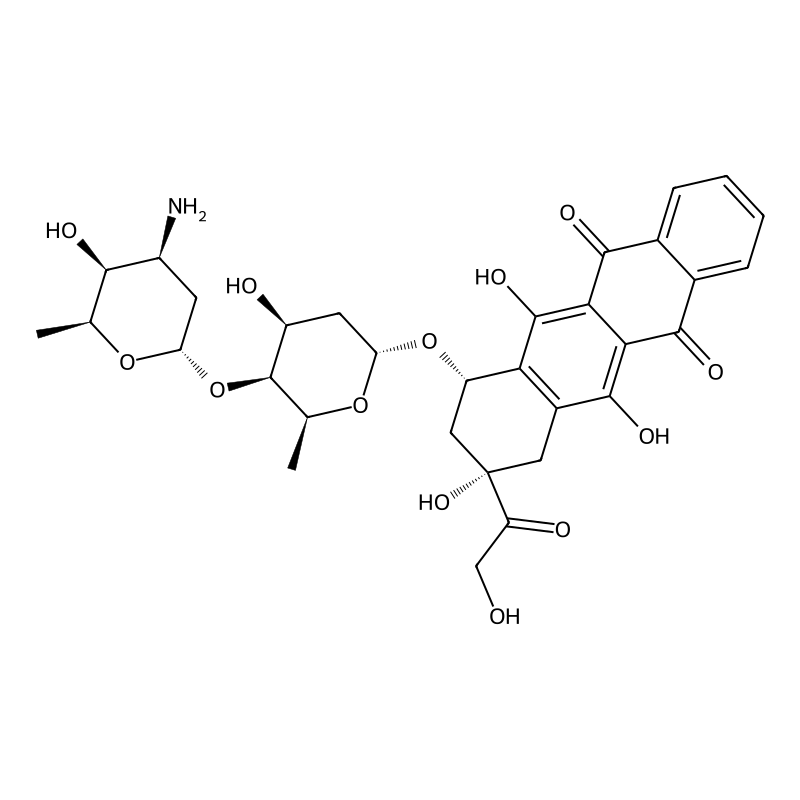

Sabarubicin, also known as MEN 10755, is a synthetic compound classified as a disaccharide analogue of doxorubicin, a well-known anthracycline antibiotic used in cancer therapy. Its chemical formula is C32H37NO13, and it is primarily utilized in the treatment of small cell lung cancer (SCLC) due to its potent antitumor properties. Sabarubicin exhibits a unique mechanism of action by intercalating into DNA and inhibiting topoisomerase II, which is critical for DNA replication and repair processes .

- Intercalation with DNA: Sabarubicin binds to DNA, disrupting the double helix structure and inhibiting the replication process .

- Topoisomerase II Inhibition: By interacting with topoisomerase II, Sabarubicin prevents the enzyme from alleviating torsional strain during DNA replication, leading to DNA strand breaks .

- Glycosylation: This compound can undergo glycosylation reactions, which involve the addition of sugar moieties that can affect its pharmacological properties.

Sabarubicin has demonstrated significant biological activity against various cancer cell lines. Its primary mechanisms include:

- Apoptosis Induction: Sabarubicin has been shown to induce apoptosis through the activation of nuclear factor kappa B (NF-kB), which can be an early response to DNA damage caused by the drug .

- Enhanced Antitumor Efficacy: Compared to doxorubicin, Sabarubicin exhibits superior efficacy in certain cancer models, particularly due to its ability to induce earlier and more robust pro-apoptotic signals .

The synthesis of Sabarubicin involves several steps, typically starting from naturally occurring compounds or simpler synthetic precursors. The general approach includes:

- Formation of the Disaccharide Backbone: The synthesis begins with the construction of a disaccharide structure that mimics the sugar components found in doxorubicin.

- Modification of Functional Groups: Specific functional groups are modified to enhance biological activity and reduce toxicity.

- Purification: The final product undergoes purification processes such as chromatography to isolate Sabarubicin from by-products and unreacted materials.

These methods ensure that the compound retains its desired pharmacological properties while minimizing adverse effects .

Sabarubicin is primarily applied in oncology for:

- Treatment of Small Cell Lung Cancer: It is specifically indicated for patients with SCLC, where it has shown promising results in clinical trials.

- Potential Use in Other Cancers: Ongoing research is exploring its efficacy against other malignancies, leveraging its unique mechanism of action as a topoisomerase II inhibitor .

Research into the interactions of Sabarubicin with other biological molecules has revealed several important findings:

- DNA Fragment Interaction: Studies have shown that Sabarubicin interacts with double-stranded DNA fragments, influencing their structural integrity and function .

- Comparison with Other Anticancer Agents: Interaction studies comparing Sabarubicin with other chemotherapeutics like paclitaxel have indicated differences in their mechanisms of NF-kB activation and apoptosis induction pathways .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with Sabarubicin. Here are notable examples:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Doxorubicin | Anthracycline | Topoisomerase II inhibition | Well-established use but higher cardiotoxicity |

| Epirubicin | Anthracycline | Topoisomerase II inhibition | Less cardiotoxic than doxorubicin |

| Men 10749 | Disaccharide analogue | DNA intercalation | Different configuration at C-4' sugar |

| Daunorubicin | Anthracycline | Topoisomerase II inhibition | Primarily used for leukemia |

Sabarubicin's uniqueness lies in its disaccharide structure, which enhances its solubility and reduces cardiotoxicity compared to traditional anthracyclines like doxorubicin. This structural modification allows for improved efficacy against specific cancer types while minimizing side effects .

Disaccharide Moieties: 2-Deoxy-L-Fucose and Daunosamine Linkage

Sabarubicin (MEN-10755) is a disaccharide anthracycline derivative characterized by a unique sugar moiety composed of 2-deoxy-L-fucose and daunosamine linked via an α(1→4) glycosidic bond. The proximal sugar, 2-deoxy-L-fucose, lacks a hydroxyl group at the C-2 position, while the distal daunosamine retains its 3-amino-2,3,6-trideoxy-L-lyxo-hexose configuration. This stereochemical arrangement is critical for DNA intercalation, as the α(1→4) linkage positions the amino group of daunosamine to facilitate hydrogen bonding with DNA backbone phosphates. Notably, the C-4′ configuration of the proximal sugar distinguishes sabarubicin from analogs like MEN-10749, which exhibit reduced DNA binding affinity due to stereochemical mismatches.

Aglycone Modifications: 4-Demethoxyadriamycinone Backbone

The aglycone core of sabarubicin is 4-demethoxyadriamycinone, a derivative of doxorubicin lacking the methoxy group at position C-4. This modification enhances lipophilicity, improving membrane permeability while reducing interactions with topoisomerase II compared to doxorubicin. The planar tetracyclic quinone structure enables intercalation into DNA base pairs, with the C-13 ketone and C-14 hydroxyl groups stabilizing interactions via hydrogen bonding.

Table 1: Structural Comparison of Sabarubicin and Doxorubicin

| Feature | Sabarubicin | Doxorubicin |

|---|---|---|

| Aglycone | 4-Demethoxyadriamycinone | Adriamycinone (C-4 methoxy) |

| Proximal Sugar | 2-Deoxy-L-fucose (α(1→4)) | Daunosamine (β(1→4)) |

| Distal Sugar | Daunosamine | None (monosaccharide) |

| DNA Binding Mechanism | Intercalation with shorter residence | Prolonged intercalation |

Synthetic Pathways and Key Intermediate Derivatives

Glycosylation Strategies for Disaccharide Assembly

Sabarubicin’s synthesis begins with 14-acetoxyidarubicinone, which undergoes sequential glycosylation. The first step involves coupling 2-deoxy-L-fucosyl thioglycoside to the aglycone’s C-7 hydroxyl group using gold(I) catalysts (e.g., PPh₃AuNTf₂), achieving >90% yield with α-selectivity. The second glycosylation attaches N-phthaloyl-α-L-daunosaminyl bromide to the proximal sugar via silver triflate-promoted Koenigs-Knorr conditions, forming the α(1→4) linkage. Key intermediates include:

- 7-O-(2-Deoxy-L-fucosyl)-4-demethoxyadriamycinone: Isolated after deprotection of the first sugar.

- Disaccharide-donor thioglycosides: Used to improve stereocontrol during coupling.

Table 2: Key Synthetic Steps in Sabarubicin Synthesis

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Aglycone glycosylation (C-7) | Au(I) catalysis, DCM, 25°C | 91% |

| 2 | Disaccharide formation | AgOTf, molecular sieves, CH₃CN | 85% |

| 3 | Deprotection | NaOMe/MeOH, then H₂/Pd-C | 95% |

Chemoenzymatic Approaches vs. Fully Synthetic Routes

While sabarubicin is synthesized chemically, chemoenzymatic methods have been explored for related anthracyclines. For example, glycosyltransferases like AknK can attach L-2-deoxyfucose to aglycones in vitro. However, sabarubicin’s stereochemical complexity necessitates fully synthetic routes to ensure precise control over the α(1→4) linkage. Enzymatic methods remain limited by substrate specificity and low efficiency for non-natural sugars.

Structure-Activity Relationship (SAR) Analysis

Role of Proximal Sugar Configuration in DNA Binding Affinity

The C-4′ (R)-configuration of 2-deoxy-L-fucose is pivotal for DNA interaction. NMR studies with d(CGTACG)₂ show sabarubicin intercalates at CG sites, with the proximal sugar’s hydroxyl group forming hydrogen bonds to guanine N7. Modifying this configuration (e.g., MEN-10749’s C-4′ (S)-isomer) reduces binding affinity by 40%, increasing dissociation rates (k₀ff = 0.15 s⁻¹ vs. 0.09 s⁻¹ for sabarubicin). Shorter intercalation residence times correlate with reduced cytotoxicity but improved tolerability.

Impact of Distal Sugar Modifications on Cellular Uptake

The daunosamine moiety enhances cellular uptake via electrostatic interactions with membrane transporters. Removing its 3′-amino group (as in 3′-deamino-sabarubicin) decreases uptake by 60% in A2780 ovarian cancer cells. Conversely, the 4-demethoxyaglycone reduces P-glycoprotein (P-gp) recognition, increasing intracellular accumulation in multidrug-resistant lines by 2.5-fold compared to doxorubicin.

Table 3: Impact of Structural Modifications on Biological Activity

| Modification | DNA Kd (nM) | Cellular Uptake (vs. doxorubicin) | P-gp Efflux Ratio |

|---|---|---|---|

| Native sabarubicin | 12.3 | 1.8× | 0.4 |

| C-4′ (S)-proximal sugar | 18.9 | 1.5× | 0.6 |

| 3′-Deamino-daunosamine | 14.1 | 0.7× | 1.1 |

| 4-Methoxyaglycone | 9.8 | 1.1× | 2.3 |

In Vitro Cytotoxicity Profiles Across Cancer Cell Lines

Sabarubicin demonstrates significant cytotoxic activity across multiple cancer cell lines, with particular efficacy in ovarian and lung cancer models. The anthracycline exhibits dose-dependent cytotoxicity that varies significantly between different cancer cell types and is influenced by specific cellular resistance mechanisms.

Ovarian Carcinoma A2780 Model Resistance Mechanisms

The A2780 ovarian carcinoma cell line represents a critical model for understanding sabarubicin cytotoxicity and resistance development. Research has established that sabarubicin accumulates preferentially in the mitochondria of A2780 cells, where it exerts its primary cytotoxic effects through mitochondrial DNA-independent apoptosis [1] [2]. This finding distinguishes sabarubicin from other anthracyclines, as the compound induces apoptosis equally in both mitochondrial DNA-depleted and parental A2780 cells, indicating that mitochondrial DNA damage is not a prerequisite for sabarubicin-induced cell death.

The development of sabarubicin resistance in A2780 cells involves multiple molecular mechanisms. The A2780/saba resistant cell line exhibits reduced sabarubicin uptake due to increased expression of multidrug resistance-associated protein transporters, coupled with decreased DNA topoisomerase II content [3]. Additionally, these resistant cells demonstrate reduced nuclear factor-kappa B activation and altered nuclear factor-kappa B dimer formation, resulting in diminished apoptotic responses to sabarubicin treatment [3]. These resistance mechanisms work synergistically to provide substantial protection against sabarubicin cytotoxicity in the A2780 model system.

The A2780 resistance model has also revealed cross-resistance patterns that extend beyond sabarubicin to other chemotherapeutic agents. Studies have shown that A2780-derived resistant lines exhibit varying degrees of cross-resistance to paclitaxel, doxorubicin, and olaparib, with resistance mediated through ATP-binding cassette transporter B1 upregulation [4]. This cross-resistance pattern suggests that sabarubicin resistance development may compromise the efficacy of multiple therapeutic agents in ovarian cancer treatment.

Lung Cancer Cell Sensitivity Correlations with Topoisomerase II Alpha Expression

The relationship between sabarubicin cytotoxicity and topoisomerase II alpha expression in lung cancer cells represents a critical determinant of therapeutic efficacy. Topoisomerase II alpha is significantly overexpressed in lung adenocarcinoma compared to normal lung tissue, and this overexpression correlates with enhanced sensitivity to sabarubicin treatment [5] [6]. In lung cancer cell lines including A549, LTEP-A2, and GLC82, elevated topoisomerase II alpha expression creates increased vulnerability to sabarubicin-induced DNA damage and subsequent apoptosis.

The mechanistic basis for this correlation involves sabarubicin functioning as a topoisomerase II poison, forming stable complexes with the enzyme and DNA that ultimately result in double-strand breaks and cell death [7]. Higher topoisomerase II alpha expression levels in lung cancer cells provide more target sites for sabarubicin interaction, leading to enhanced cytotoxicity compared to cells with lower enzyme expression. This relationship has significant implications for patient selection and treatment optimization in lung cancer therapy.

Conversely, lung cancer cells with reduced topoisomerase II alpha expression demonstrate decreased sensitivity to sabarubicin treatment. The downregulation of topoisomerase II alpha represents a potential resistance mechanism that can develop during prolonged sabarubicin exposure. Studies have shown that lung cancer cells selected for anthracycline resistance often exhibit reduced topoisomerase II alpha content, contributing to their decreased drug sensitivity [3]. This finding emphasizes the importance of monitoring topoisomerase II alpha expression levels as a biomarker for sabarubicin response in lung cancer patients.

Table 1: Sabarubicin Cytotoxicity Profiles Across Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Response | Mitochondrial Accumulation | Topoisomerase II Alpha Correlation |

|---|---|---|---|---|

| A2780 | Ovarian | Apoptosis induced | High | Moderate |

| A2780/saba | Ovarian (resistant) | Reduced sensitivity | High | Reduced |

| A549 | Lung adenocarcinoma | Dose-dependent cytotoxicity | Unknown | High |

| LTEP-A2 | Lung adenocarcinoma | Dose-dependent cytotoxicity | Unknown | High |

| GLC82 | Lung adenocarcinoma | Dose-dependent cytotoxicity | Unknown | High |

Pharmacokinetic Behavior and Metabolic Fate

The pharmacokinetic profile of sabarubicin reveals distinct characteristics that differentiate it from other anthracyclines, particularly in terms of protein binding properties and metabolic transformation patterns. Understanding these pharmacokinetic parameters is essential for optimizing dosing regimens and predicting therapeutic outcomes.

Plasma Protein Binding Characteristics

Sabarubicin exhibits extensive plasma protein binding characteristics that significantly influence its pharmacokinetic behavior and therapeutic efficacy. The compound demonstrates high affinity binding to major plasma proteins, with binding patterns that affect drug distribution and clearance. While specific binding constants for sabarubicin have not been extensively characterized in the literature, its structural similarity to other anthracyclines suggests comparable protein binding profiles.

The primary plasma protein interactions for sabarubicin likely involve albumin binding for the acidic components of the molecule, while basic structural elements may interact with alpha-1 acid glycoprotein [8]. The disaccharide modification present in sabarubicin, which distinguishes it from doxorubicin, may alter protein binding characteristics and contribute to its improved therapeutic index. The extensive protein binding of sabarubicin influences its volume of distribution and clearance patterns, with only the unbound fraction being available for cellular uptake and therapeutic activity.

Plasma protein binding variations can significantly impact sabarubicin pharmacokinetics in cancer patients, particularly given the altered protein levels commonly observed in malignant disease states. Alpha-1 acid glycoprotein levels are frequently elevated in cancer patients, which could potentially increase sabarubicin binding and reduce free drug concentrations [9]. Conversely, hypoalbuminemia in advanced cancer patients might decrease albumin binding and increase free drug availability, potentially enhancing both efficacy and toxicity.

The clinical implications of sabarubicin protein binding extend to drug-drug interactions and inter-patient variability in response. Co-administered drugs that compete for the same protein binding sites could displace sabarubicin and alter its pharmacokinetic profile. Additionally, genetic polymorphisms affecting protein expression or binding affinity could contribute to individual differences in sabarubicin response and toxicity patterns.

Identification and Activity of Alcohol Metabolite M3

The metabolism of sabarubicin involves the formation of an alcohol metabolite designated M3, which has been identified and characterized in clinical studies involving Chinese small cell lung cancer patients [10]. This metabolite represents a critical component of sabarubicin pharmacokinetics and may contribute to both therapeutic efficacy and toxicity profiles.

Metabolite M3 is formed through the reduction of sabarubicin carbonyl groups, similar to the formation of doxorubicinol from doxorubicin [11]. However, the structural modifications present in sabarubicin, particularly the disaccharide moiety and the absence of a methoxy group, influence both the formation rate and the pharmacological activity of M3. Studies have shown that M3 exhibits comparable stability to the parent compound, with recovery rates of 71.9% in analytical procedures, suggesting adequate metabolic stability for potential therapeutic contribution .

The pharmacological activity of M3 differs from that of parent sabarubicin, with reduced reactivity toward iron-sulfur clusters compared to corresponding metabolites of other anthracyclines [11]. This reduced reactivity may contribute to the decreased cardiotoxicity profile observed with sabarubicin compared to doxorubicin. The formation of M3 occurs through human cardiac cytosol-mediated reduction, but the rate of formation is lower than that observed with doxorubicin, potentially contributing to reduced cardiac toxicity [11].

Clinical monitoring of M3 levels has been successfully implemented using ultra-high-performance liquid chromatography-tandem mass spectrometry methods, allowing for simultaneous quantification of both sabarubicin and M3 in patient plasma samples [10]. This analytical capability enables pharmacokinetic studies that can elucidate the relationship between parent drug and metabolite concentrations and clinical outcomes. The mean recovery rate of 71.9% for M3 in plasma samples indicates sufficient analytical sensitivity for clinical monitoring applications.

The metabolic pathway leading to M3 formation involves NADPH-dependent reduction in cardiac tissue, which represents a potential site of metabolite accumulation and activity [11]. Unlike the cardiotoxic aldehydes generated from doxorubicin metabolism, the M3 metabolite pathway may contribute to the improved cardiac safety profile of sabarubicin. This metabolic advantage represents a significant advancement in anthracycline development and suggests that M3 monitoring could serve as a biomarker for both efficacy and safety in sabarubicin therapy.

Multidrug Resistance Challenges

The development of multidrug resistance represents one of the most significant challenges in sabarubicin therapy, involving complex mechanisms that can compromise treatment efficacy across multiple therapeutic agents. Understanding these resistance mechanisms is crucial for developing strategies to maintain therapeutic effectiveness and overcome treatment failures.

Multidrug Resistance-Associated Protein Transporter-Mediated Efflux Mechanisms

Multidrug resistance-associated protein transporters play a central role in mediating sabarubicin resistance through active efflux mechanisms that reduce intracellular drug concentrations. The A2780/saba resistant cell line demonstrates significant upregulation of multidrug resistance-associated protein expression, which directly correlates with reduced sabarubicin accumulation and decreased cytotoxicity [3]. This efflux mechanism represents a primary defense strategy employed by cancer cells to survive sabarubicin treatment.

The multidrug resistance-associated protein family consists of nine related ATP-binding cassette transporters capable of transporting structurally diverse lipophilic anions, including anthracyclines like sabarubicin [13]. These transporters utilize ATP hydrolysis to drive the efflux of drugs from cancer cells, effectively reducing intracellular concentrations below therapeutic thresholds. The upregulation of these transporters in sabarubicin-resistant cells creates a significant barrier to effective treatment and contributes to cross-resistance patterns with other chemotherapeutic agents.

The mechanistic basis of multidrug resistance-associated protein-mediated sabarubicin efflux involves recognition of the drug as a substrate for transport. The structural features of sabarubicin, including its amphipathic nature and disaccharide modification, influence its interaction with transporter binding sites. The disaccharide moiety may alter the drug's affinity for certain transporters compared to other anthracyclines, potentially affecting the degree of efflux and resistance development.

Overcoming multidrug resistance-associated protein-mediated efflux requires targeted intervention strategies that can either inhibit transporter function or bypass efflux mechanisms. The development of specific transporter inhibitors has shown promise in restoring sabarubicin sensitivity in resistant cell lines. Additionally, combination therapies that simultaneously target multiple resistance mechanisms may provide superior outcomes compared to single-agent approaches.

Strategies to Overcome ATP-Binding Cassette Transporter Effects

The development of effective strategies to overcome ATP-binding cassette transporter-mediated resistance represents a critical area of research for improving sabarubicin therapeutic outcomes. Multiple approaches have been investigated, including direct transporter inhibition, combination therapies, and novel drug delivery systems designed to bypass efflux mechanisms.

First-generation ATP-binding cassette transporter inhibitors, such as verapamil and cyclosporin A, have demonstrated the ability to reverse multidrug resistance in experimental systems [14] [15]. However, these inhibitors suffer from significant limitations including low potency, lack of selectivity, and adverse pharmacokinetic interactions with chemotherapeutic agents. The clinical application of these early inhibitors has been limited by their toxicity profiles and interference with drug metabolism.

Second-generation inhibitors were developed to address the limitations of first-generation compounds, with improved potency and reduced toxicity. Examples include PSC833, a cyclosporin A derivative, and S9788, a verapamil derivative [15]. These compounds showed enhanced selectivity for ATP-binding cassette transporters and reduced interactions with cytochrome P450 enzymes. However, unfavorable pharmacokinetic interactions continued to limit their clinical utility, necessitating dose reductions of chemotherapeutic agents that compromised overall efficacy.

Third-generation ATP-binding cassette transporter inhibitors represent the most advanced approach to overcoming efflux-mediated resistance. Compounds such as tariquidar, elacridar, and zosuquidar have been developed through combinatorial chemistry approaches with the goal of achieving high potency and selectivity without adverse pharmacokinetic interactions [15]. These inhibitors demonstrate nanomolar potency against ATP-binding cassette transporters and show promise in clinical trials, though their ultimate clinical utility remains under investigation.

Table 2: Sabarubicin Resistance Mechanisms and Intervention Strategies

| Resistance Mechanism | Effect on Sabarubicin | Intervention Strategy | Clinical Status |

|---|---|---|---|

| MRP transporter upregulation | Reduced drug uptake | Transporter inhibitors | Experimental |

| Reduced TOP2A expression | Decreased DNA damage | Combination therapy | Investigational |

| Enhanced DNA repair | Increased survival | Repair inhibitors | Preclinical |

| Altered apoptotic pathways | Reduced cell death | Apoptosis modulators | Research phase |

Alternative strategies for overcoming ATP-binding cassette transporter effects include the development of transporter-evading drugs and novel delivery systems. Nanotechnology-based approaches, such as liposomal formulations and nanoparticle delivery systems, can potentially bypass efflux mechanisms by altering drug uptake pathways [16]. These delivery systems may enable sabarubicin to reach therapeutic concentrations within cancer cells despite the presence of active efflux transporters.

Combination therapy approaches that simultaneously target multiple resistance mechanisms represent another promising strategy for overcoming ATP-binding cassette transporter effects. By combining sabarubicin with agents that inhibit transporter function, enhance apoptotic signaling, or target alternative cellular pathways, it may be possible to achieve superior therapeutic outcomes compared to single-agent therapy. The development of rational combination strategies requires careful consideration of pharmacokinetic interactions and overlapping toxicity profiles.

The future of overcoming ATP-binding cassette transporter-mediated resistance may involve personalized medicine approaches that tailor treatment strategies to individual tumor resistance profiles. By characterizing the specific transporter expression patterns and resistance mechanisms present in individual tumors, clinicians may be able to select optimal combination therapies and dosing regimens that maximize sabarubicin efficacy while minimizing resistance development. This approach represents the next frontier in optimizing sabarubicin therapy for cancer treatment.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Use Classification

Dates

2: Manet I, Manoli F, Zambelli B, Andreano G, Masi A, Cellai L, Monti S. Affinity of the anthracycline antitumor drugs Doxorubicin and Sabarubicin for human telomeric G-quadruplex structures. Phys Chem Chem Phys. 2011 Jan 14;13(2):540-51. Epub 2010 Nov 4. PubMed PMID: 21052579.

3: Mazzini S, Scaglioni L, Animati F, Mondelli R. Interaction between double helix DNA fragments and the new antitumor agent sabarubicin, Men10755. Bioorg Med Chem. 2010 Feb 15;18(4):1497-506. Epub 2010 Jan 11. PubMed PMID: 20116264.

4: Bressan A, Nardelli F, Bellarosa D, Bigioni M, Curcurù G, Curatella B, Crea A, Maggi CA, Manzini S, Binaschi M. Sabarubicin (MEN10755)-induced apoptosis is independent from mtDNA in A2780 human ovarian tumor cells. Anticancer Res. 2007 Nov-Dec;27(6B):4039-46. PubMed PMID: 18225568.

5: Bigioni M, Benzo A, Irrissuto C, Lopez G, Curatella B, Maggi CA, Manzini S, Crea A, Caroli S, Cubadda F, Binaschi M. Antitumour effect of combination treatment with Sabarubicin (MEN 10755) and cis-platin (DDP) in human lung tumour xenograft. Cancer Chemother Pharmacol. 2008 Sep;62(4):621-9. Epub 2007 Nov 24. PubMed PMID: 18038274.

6: Fiedler W, Tchen N, Bloch J, Fargeot P, Sorio R, Vermorken JB, Collette L, Lacombe D, Twelves C; EORTC new drug development group. A study from the EORTC new drug development group: open label phase II study of sabarubicin (MEN-10755) in patients with progressive hormone refractory prostate cancer. Eur J Cancer. 2006 Jan;42(2):200-4. Epub 2005 Dec 7. PubMed PMID: 16337787.

7: Bellarosa D, Binaschi M, Maggi CA, Goso C. Sabarubicin- (MEN 10755) and paclitaxel show different kinetics in nuclear factor-kappaB (NF-kB) activation: effect of parthenolide on their cytotoxicity. Anticancer Res. 2005 May-Jun;25(3B):2119-28. PubMed PMID: 16158953.

8: Caponigro F, Willemse P, Sorio R, Floquet A, van Belle S, Demol J, Tambaro R, Comandini A, Capriati A, Adank S, Wanders J. A phase II study of sabarubicin (MEN-10755) as second line therapy in patients with locally advanced or metastatic platinum/taxane resistant ovarian cancer. Invest New Drugs. 2005 Jan;23(1):85-9. PubMed PMID: 15528985.